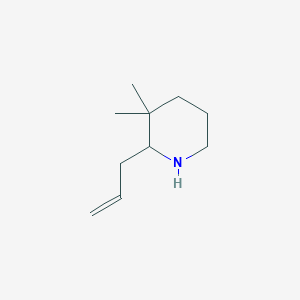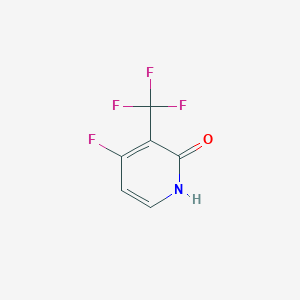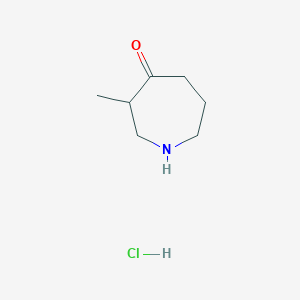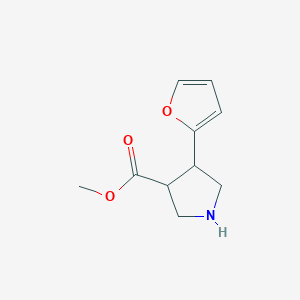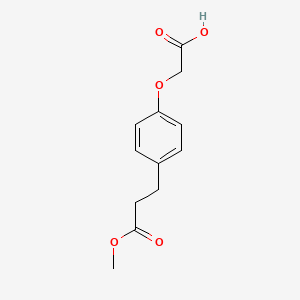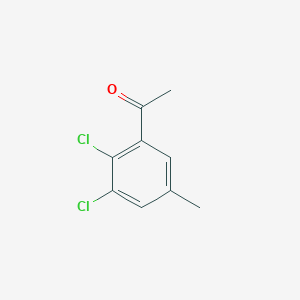
5-(5-甲基噻吩-2-基)-1,2-恶唑-4-羧酸
描述
5-Methylthiophene-2-boronic acid is a chemical compound with the molecular formula C5H7BO2S . It’s a white to light yellow powder .
Molecular Structure Analysis
The molecular weight of 5-Methylthiophene-2-boronic acid is 141.98 g/mol . The InChI Key is NRIYPIBRPGAWDD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Methylthiophene-2-boronic acid has a melting point of approximately 160°C (decomposition) . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用
合成与转化
已经对与恶唑化合物相关的衍生物的合成和转化进行了研究。例如,已经探索了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸及其功能衍生物的合成,表明了化学修饰的潜力和引入各种取代基以用于特定应用的恶唑环 (Prokopenko 等人,2010 年)。
抗菌和抗癌应用
结构相似的化合物已被评估其生物活性,包括抗菌和抗癌特性。一项研究合成了 2-((2-氯苯基)(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)甲基)-4-甲基噻唑-5-羧酸衍生物,展示了中等到良好的抗菌活性,表明有望开发新的抗菌剂 (Babu 等人,2016 年)。
缓蚀
恶唑衍生物作为酸性介质中低碳钢的缓蚀剂的效率已被记录在案。该应用突出了这些化合物在工业环境中提供防腐保护的潜力,提供了对它们在制药领域之外的实际应用的见解 (Lagrenée 等人,2002 年)。
分子对接和药物设计
恶唑衍生物也已经过分子对接研究,以评估它们作为抗癌和抗菌剂的潜力。此类研究有助于理解这些化合物与生物靶标之间的相互作用,有助于设计具有更高功效的药物 (Katariya 等人,2021 年)。
光物理和非线性光学性质
已经探索了恶唑衍生物的光物理和非线性光学性质,表明这些化合物在材料科学中的应用潜力,特别是在具有特定所需性质的光学材料的开发中 (Murthy 等人,2013 年)。
属性
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)8-6(9(11)12)4-10-13-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOLDGJHQQDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



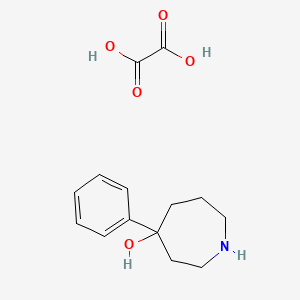
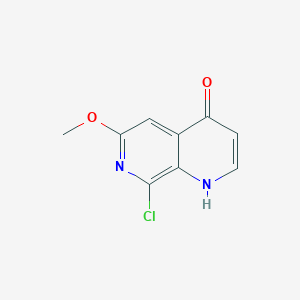
![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)

